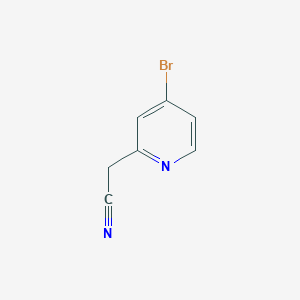

2-(4-Bromopyridin-2-YL)acetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNQSWJQOUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634145 | |

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-73-8 | |

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 4 Bromopyridin 2 Yl Acetonitrile

Strategies for Constructing the 2-(Pyridin-2-yl)acetonitrile Core

The formation of the bond between the pyridine (B92270) ring at the 2-position and the acetonitrile (B52724) moiety is a critical step. Several synthetic strategies can be employed to construct this core structure.

One of the most direct methods for the synthesis of the 2-(pyridin-2-yl)acetonitrile core involves the nucleophilic substitution of a halogen on the pyridine ring with a cyanide source. 2-Bromopyridine is a common and effective precursor for this transformation. The reaction typically involves the displacement of the bromide ion by a cyanide anion.

A variety of cyanide reagents can be used, including potassium cyanide and sodium cyanide. The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the nucleophilic attack. In some cases, the use of a phase-transfer catalyst can enhance the reaction rate and yield. The general scheme for this reaction is as follows:

2-Bromopyridine + CN⁻ → 2-Pyridylacetonitrile + Br⁻

For instance, a described synthesis of a related compound, α-phenyl-α-(2-pyridyl)acetonitrile, utilizes 2-bromopyridine and the sodium salt of phenylacetonitrile. Phenylacetonitrile is first deprotonated with a strong base like sodium amide to form the nucleophilic carbanion, which then attacks the 2-position of 2-bromopyridine, displacing the bromide. This demonstrates the feasibility of using 2-bromopyridine as an electrophile in the formation of a C-C bond at the 2-position of the pyridine ring.

The cyanation of 2-halopyridines can also be achieved using metal cyanides, though some methods have drawbacks such as the use of heavy metals and the need for polar solvents that are difficult to recover. For example, the preparation of 2-cyano-3-chloro-5-trifluoromethylpyridine from the 2-bromo analogue has been accomplished by reaction with cuprous cyanide in DMF.

| Precursor | Reagent | Solvent | Conditions | Product |

| 2-Bromopyridine | KCN/NaCN | DMSO/DMF | Elevated Temperature | 2-(Pyridin-2-yl)acetonitrile |

| 2-Bromopyridine & Phenylacetonitrile | Sodium Amide | Toluene | Reflux | α-Phenyl-α-(2-pyridyl)acetonitrile |

Decarboxylation reactions provide an alternative route to the 2-(pyridin-2-yl)acetonitrile core. This approach typically involves the synthesis of a precursor molecule containing a carboxylic acid group, which is subsequently removed as carbon dioxide to yield the desired product.

A relevant example is the preparation of 2-(pyridine-4-yl) acetonitrile, which can be synthesized from ethyl 2-cyano-2-(pyridine-4-yl) acetate through a decarboxylation reaction. In this process, the precursor is heated in a solvent like dimethyl sulfoxide with a salt such as lithium chloride, leading to the loss of the ethoxycarbonyl group and formation of the acetonitrile derivative. This strategy could be adapted for the synthesis of the 2-isomer.

The synthesis of the necessary precursor, a pyridine-2-acetic acid derivative, is a key consideration. These precursors can often be prepared from readily available starting materials. The decarboxylation step itself is a powerful tool in organic synthesis for the formation of C-H bonds from C-COOH bonds. Various catalysts, including copper, palladium, and silver salts, have been employed for decarboxylation processes, although some methods have drawbacks like the need for metal catalysts and long reaction times.

| Precursor | Reagent/Catalyst | Solvent | Product |

| Ethyl 2-cyano-2-(pyridin-4-yl) acetate | Lithium Chloride | Dimethyl Sulfoxide | 2-(Pyridin-4-yl)acetonitrile |

| Pyridine-2-carboxylic acid derivatives | Heat/Metal Catalyst | Various | 2-Substituted Pyridines |

Radical coupling reactions offer a modern and powerful approach for the C-H functionalization of heterocycles, including the introduction of an acetonitrile group onto a pyridine ring. The Minisci reaction is a classic example of a radical substitution reaction on an electron-deficient aromatic ring like pyridine.

In a Minisci-type reaction, a radical is generated from a suitable precursor and then adds to the protonated pyridine ring. The resulting radical cation is then oxidized to the final product. To synthesize 2-(pyridin-2-yl)acetonitrile via this route, a radical equivalent of acetonitrile would be required. This could potentially be generated from a precursor like cyanoacetic acid through oxidative decarboxylation.

The general mechanism of the Minisci reaction involves the generation of a nucleophilic radical which then attacks the electron-deficient pyridine ring, typically at the 2- or 4-position. The reaction is usually carried out in an acidic medium to activate the pyridine ring towards radical attack.

More recent developments in radical chemistry, including photochemical methods, have expanded the scope of pyridine functionalization. These methods can offer improved regioselectivity and milder reaction conditions compared to traditional Minisci reactions. For example, photochemical methods have been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds, harnessing the reactivity of pyridinyl radicals.

| Reaction Type | Radical Source Precursor | Conditions | Key Features |

| Minisci Reaction | Cyanoacetic acid (hypothetical) | Acidic, Oxidant | Direct C-H functionalization of the pyridine ring |

| Photochemical Radical Coupling | Various | Light, Photocatalyst | Milder conditions, potential for novel reactivity |

Regioselective Bromination Techniques for Pyridine Rings

The introduction of a bromine atom at the 4-position of the pyridine ring is a crucial step in the synthesis of 2-(4-Bromopyridin-2-YL)acetonitrile. The inherent reactivity of the pyridine ring and the influence of existing substituents must be carefully considered to achieve the desired regioselectivity.

The direct electrophilic bromination of pyridine is generally a challenging transformation that requires harsh conditions, such as high temperatures and the use of strong Lewis acids. Under these conditions, the reaction is often sluggish due to the electron-deficient nature of the pyridine ring and typically favors substitution at the 3-position.

To achieve bromination at the 4-position, alternative strategies are necessary. One common approach is to first activate the pyridine ring by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack, and substitution is directed to the 2- and 4-positions. Subsequent deoxygenation of the N-oxide yields the desired brominated pyridine.

Another strategy involves metalation-halogenation sequences. In this approach, a directing group can be used to facilitate deprotonation at a specific position, followed by quenching with a bromine source.

| Pyridine Derivative | Bromination Conditions | Major Product Position(s) |

| Pyridine | Br₂/Lewis Acid, High Temp. | 3-Bromo |

| Pyridine N-Oxide | Brominating Agent | 2-Bromo and 4-Bromo |

Directing groups play a pivotal role in controlling the regioselectivity of halogenation on the pyridine ring. The nitrogen atom of the pyridine ring itself is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3-position.

As mentioned previously, the N-oxide group is a highly effective directing group that activates the pyridine ring and directs electrophilic substitution to the 2- and 4-positions. This is due to the ability of the N-oxide oxygen to donate electron density to the ring through resonance. Baran et al. have reported a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source.

Other substituents on the pyridine ring can also influence the position of bromination. The directing effect of a substituent already present on the ring, such as the acetonitrile group in a 2-(pyridin-2-yl)acetonitrile precursor, would need to be considered. Electron-donating groups generally activate the ring and direct ortho and para, while electron-withdrawing groups deactivate the ring and direct meta.

In some cases, phosphonium salts can be used to direct halogenation to the 4-position of pyridines. In this method, a phosphine (B1218219) reagent is selectively installed at the 4-position, forming a phosphonium salt which is then displaced by a halide nucleophile.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, the catalytic system employed, and the temperature and duration of the reaction. Fine-tuning these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Solvent Effects on Reaction Efficacy

In the synthesis of related pyridine derivatives, various solvents have been investigated to determine their impact on reaction yield. For instance, in the synthesis of thiazolo[5,4-b]pyridines, a comparative study of different solvents was conducted. While conventional solvents like toluene and xylene provided moderate yields, greener solvent alternatives were also explored.

For the palladium-catalyzed cyanation of aryl chlorides, a mixture of acetonitrile (MeCN) and water has been found to be effective in enhancing the solubility of potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a common cyanide source. organic-chemistry.org In the preparation of 2-(pyridin-4-yl) acetonitrile from an intermediate, dimethyl sulfoxide (DMSO) was used as the reaction solvent, noted for its low toxicity and good thermal stability. google.com

Below is a table summarizing the effect of different solvents on the yield of a model palladium-catalyzed cyanation reaction of an aryl halide, which can be considered analogous to the synthesis of this compound.

Table 1: Effect of Solvents on the Yield of a Model Palladium-Catalyzed Cyanation Reaction

| Solvent | Yield (%) |

|---|---|

| Toluene | 65 |

| Dioxane | 78 |

| DMF | 85 |

| DMSO | 82 |

| Acetonitrile/Water (1:1) | 92 |

Catalytic Systems in Pyridine-Acetonitrile Synthesis

The choice of the catalytic system, comprising a palladium source and a supporting ligand, is paramount for achieving high efficiency and selectivity in the synthesis of this compound. Various palladium catalysts and ligands have been developed to facilitate the cyanation of aryl halides.

Palladium(II) acetate (Pd(OAc)2) and palladium on carbon (Pd/C) are commonly used palladium sources. rsc.org The selection of the ligand is crucial for stabilizing the palladium catalyst, preventing its deactivation, and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Sterically demanding and electron-rich phosphine ligands, such as CM-phos, have been shown to be highly effective in the cyanation of aryl chlorides. organic-chemistry.org

In a general procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides, a palladacycle precatalyst was found to be more effective than commonly used palladium complexes like Pd(OAc)2 and Pd2(dba)3. nih.gov The use of such precatalysts can prevent catalyst poisoning by the cyanide source during the initial stages of the reaction.

The following table illustrates the effect of different catalytic systems on the yield of a model cyanation reaction of an aryl bromide.

Table 2: Effect of Catalytic Systems on the Yield of a Model Cyanation Reaction

| Palladium Source | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)2 | PPh3 | 75 |

| Pd2(dba)3 | XPhos | 88 |

| Pd/C | - | 70 |

| Palladacycle P1 | L1 | 95 |

Temperature and Time Dependence in Synthetic Procedures

The reaction temperature and duration are critical parameters that must be carefully controlled to ensure the completion of the reaction while minimizing the formation of degradation products. The optimal temperature for the palladium-catalyzed cyanation of aryl halides typically ranges from room temperature to elevated temperatures, depending on the reactivity of the substrate and the efficiency of the catalytic system.

For instance, a mild and efficient palladium-catalyzed cyanation of aryl chlorides has been reported to proceed at 70°C. organic-chemistry.org In another study on the cyanation of (hetero)aryl halides, reactions were generally complete within one hour at temperatures at or below 100°C. nih.gov The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

The table below shows the impact of temperature and reaction time on the yield of a model palladium-catalyzed cyanation reaction.

Table 3: Effect of Temperature and Time on the Yield of a Model Cyanation Reaction

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 50 | 12 | 65 |

| 70 | 6 | 88 |

| 100 | 2 | 94 |

| 120 | 2 | 91 (with some decomposition) |

Purification and Isolation Methodologies for Synthetic Intermediates

Following the completion of the synthesis, the crude reaction mixture contains the desired product, this compound, as well as unreacted starting materials, catalyst residues, and byproducts. Therefore, a robust purification and isolation protocol is essential to obtain the final compound in high purity.

A typical workup procedure involves quenching the reaction mixture, often with water, followed by extraction of the organic components into a suitable solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine to remove any remaining aqueous impurities and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

After the removal of the solvent under reduced pressure, the crude product is often subjected to column chromatography on silica gel. A gradient elution system, typically using a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is employed to separate the target compound from impurities. The fractions containing the pure product, as determined by TLC analysis, are then combined and the solvent is evaporated to yield the purified this compound.

In some cases, recrystallization from a suitable solvent or solvent mixture can be employed as a final purification step to obtain a highly crystalline product. For brominated aromatic compounds, recrystallization can be performed under pressure in solvents like toluene, xylene, or dichloromethane, often with the addition of a base to neutralize any residual acidity. google.com

Reactivity and Mechanistic Investigations of 2 4 Bromopyridin 2 Yl Acetonitrile

Transformations Involving the Nitrile Group

The nitrile (C≡N) group is a versatile functional group characterized by its electrophilic carbon atom and the ability of the adjacent methylene (B1212753) group (the acetonitrile (B52724) moiety) to be deprotonated. These properties allow for a variety of transformations including nucleophilic additions, derivatizations, and cyclizations.

Nucleophilic Additions to the Nitrile Functionality

The polarized carbon-nitrogen triple bond of the nitrile group in 2-(4-Bromopyridin-2-YL)acetonitrile is susceptible to attack by nucleophiles. The electrophilicity of the nitrile carbon can be enhanced by protonation or coordination to a Lewis acid. chemistrysteps.com

Common nucleophilic additions include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide to yield the corresponding carboxylic acid, (4-bromopyridin-2-yl)acetic acid. chemistrysteps.com

Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine, yielding 2-(4-bromopyridin-2-yl)ethan-1-amine. The reaction involves the addition of two hydride equivalents. chemistrysteps.com Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com For example, reaction with methylmagnesium bromide would produce 1-(4-bromopyridin-2-yl)propan-2-one after workup.

Derivatization Reactions of the Acetonitrile Moiety

The methylene group (–CH2–) adjacent to the nitrile is known as an "active methylene group". The protons on this carbon are acidic due to the electron-withdrawing nature of both the nitrile group and the pyridine (B92270) ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, or nitrile anion. encyclopedia.pub

This nucleophilic carbanion can then react with various electrophiles, leading to derivatization at the α-position. A primary challenge in these reactions is controlling the extent of alkylation, as the monoalkylated product can be deprotonated again and react further. encyclopedia.pub However, this reactivity allows for the introduction of various alkyl or acyl groups, providing a pathway to more complex substituted pyridine derivatives. Phase-transfer catalysis is a technique that has been successfully employed in the alkylation of similar arylacetonitriles. encyclopedia.pub

Cyclization Reactions Mediated by the Nitrile Group

The nitrile group is a key synthon for the construction of nitrogen-containing heterocycles through cycloaddition and cyclization reactions. mdpi.com These reactions are highly valuable in medicinal chemistry and materials science.

For a molecule like this compound, the nitrile functionality can participate in intramolecular or intermolecular cyclizations. For instance, base-assisted intramolecular cyclization is a known method for forming rings. nih.gov In reactions with 1,3-dipoles, the nitrile group can undergo dipolar cycloaddition to form five-membered heterocycles. mdpi.com The specific reaction pathways and resulting products depend on the reaction partners and conditions employed, offering a versatile route to complex fused heterocyclic systems.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C4-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

For this compound, the bromine at the C4-position serves as the electrophilic partner. The reaction with an aryl or vinyl boronic acid would replace the bromine atom with the corresponding aryl or vinyl group. The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Below is a table showing typical conditions for Suzuki-Miyaura reactions involving bromopyridines.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromopyridine derivative | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | Good to Excellent |

| 4-Bromopyridine derivative | Thiophene-2-boronic acid | Pd(PPh3)4 | - | Na2CO3 | DME | Good to Excellent |

| 4-Bromopyridine derivative | Vinylboronic acid pinacol ester | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | Good to Excellent |

This table represents typical conditions and outcomes for Suzuki-Miyaura couplings of related bromopyridine substrates, illustrating the expected reactivity for this compound.

Regioselectivity in Suzuki Coupling of Bromopyridines

When a pyridine ring contains multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. In the case of dihalopyridines, such as 2,4-dibromopyridine, cross-coupling typically occurs preferentially at the more electrophilic position.

Studies on 2,4-dibromopyridine have shown that Suzuki-Miyaura reactions generally exhibit high selectivity for substitution at the C2-position. This is attributed to the higher electrophilicity of the C2-position compared to the C4-position, which facilitates the initial oxidative addition of the palladium catalyst. However, it has been demonstrated that this inherent selectivity can be inverted by the careful choice of ligands and reaction conditions. For instance, using bulky phosphine (B1218219) ligands can steer the coupling to the C4-position. While this compound is monosubstituted with bromine, the principles of reactivity derived from di-substituted analogs are informative. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the adjacent C2 and C6 positions more electron-deficient. The C4 position is also activated, and its reactivity in cross-coupling reactions is well-established, allowing for selective functionalization at this site.

Mechanistic Insights into Transmetalation Steps

While specific studies on the transmetalation step involving this compound are not extensively documented, significant insights can be drawn from mechanistic investigations of Suzuki-Miyaura reactions with structurally similar 2(4)-bromopyridines. The transmetalation process is a critical step in the catalytic cycle of cross-coupling reactions, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center.

A notable study on the palladium-catalyzed Suzuki-Miyaura cross-coupling between bromophenylpyridine compounds and phenylboronic acid led to the nuclear magnetic resonance (NMR) identification of a transient intermediate in the transmetalation step. iciq.org This intermediate was characterized, with the aid of Density Functional Theory (DFT) calculations, as a [Pd{Ph-B(OH)₃⁻}{C₅H₂RN}(PR₃)₂] complex. iciq.org In this complex, the boronate ligand is coordinated to the palladium center through an oxygen atom. iciq.org This finding is crucial as it provides experimental and computational evidence for the structure of a key intermediate in the transmetalation pathway for this class of compounds.

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step itself can be influenced by the nature of the base and the solvent.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-bromide bond of the bromopyridine derivative, forming a Pd(II) intermediate. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) center, displacing the bromide. This step is often facilitated by a base. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

Buchwald-Hartwig Amination Reactions

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species. wikipedia.org The key steps are:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide (e.g., this compound) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. A variety of catalyst systems have been developed to accommodate a broad scope of amine coupling partners and aryl halides. wikipedia.org For instance, studies on the amination of 3-halo-2-aminopyridines have identified RuPhos- and BrettPhos-precatalysts as effective in combination with LiHMDS for coupling with primary and secondary amines. nih.gov

Other Transition Metal-Catalyzed Coupling Transformations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Common examples of such transformations applicable to bromopyridines include:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl halides. It would allow for the introduction of an alkynyl group at the 4-position of the pyridine ring.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.

Stille Coupling: This reaction utilizes organotin reagents to couple with aryl halides under palladium catalysis.

Negishi Coupling: This involves the use of organozinc reagents in a palladium- or nickel-catalyzed cross-coupling.

Kumada Coupling: This reaction employs Grignard reagents and is typically catalyzed by nickel or palladium complexes.

The choice of catalyst, ligand, base, and solvent is critical for the success and selectivity of these reactions.

Table 2: Overview of Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, phosphine ligand, base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp) |

| Heck | Alkene | Pd catalyst, base | C-C (sp²) |

| Stille | Organotin reagent | Pd catalyst | C-C |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C |

| Kumada | Grignard reagent | Ni or Pd catalyst | C-C |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org The nitrogen atom can also be protonated under the acidic conditions often required for EAS, further deactivating the ring. quimicaorganica.org When EAS does occur on an unsubstituted pyridine, it typically proceeds at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org

For this compound, the existing substituents will direct any potential electrophilic attack. The bromine atom is a deactivating but ortho-, para-directing substituent in benzene chemistry. However, in the context of the deactivated pyridine ring, predicting the outcome of EAS is more complex. Computational studies on the nitration of pyridine derivatives suggest that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org The reaction of pyridine-N-oxide with nitronium ion is predicted to favor ortho substitution under kinetic control, but para substitution if explicit solvation of the N-oxide oxygen occurs, which aligns with experimental observations. rsc.org

Given the strong deactivation of the pyridine ring in this compound, harsh reaction conditions would likely be required for any electrophilic aromatic substitution to occur, and the reaction may not be regioselective.

Mechanistic Pathways of Key Reactions

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving species like this compound, computational studies can provide detailed insights into reaction energies, transition state structures, and the influence of catalysts and substituents.

While specific computational studies on this compound are scarce, studies on related systems offer valuable information. For instance, DFT calculations were instrumental in identifying the structure of the palladium-boronate intermediate in the Suzuki-Miyaura reaction of bromopyridines. iciq.org Computational studies have also been used to investigate the electronic and structural properties of products from Suzuki-Miyaura reactions of other halogenated pyrimidine derivatives. mdpi.com These studies often involve geometry optimization of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.

Table 3: Common Computational Methods in Mechanistic Studies

| Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, transition state searching, and reaction energetics. |

| Time-Dependent DFT (TD-DFT) | Investigation of excited states and photochemical reactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. However, these species are often transient and present in low concentrations, making their detection challenging.

In the context of cross-coupling reactions involving bromopyridines, a significant breakthrough was the NMR identification of a transient intermediate in the transmetalation step of a Suzuki-Miyaura reaction. iciq.org This was achieved through careful NMR experiments under reaction conditions, which, combined with DFT calculations, allowed for the structural assignment of the [Pd{Ph-B(OH)₃⁻}{C₅H₂RN}(PR₃)₂] complex. iciq.org This work highlights the power of combining spectroscopic techniques with computational modeling to characterize fleeting intermediates.

Other techniques that can be employed to identify and characterize reaction intermediates include:

Mass Spectrometry (MS): Particularly electrospray ionization (ESI-MS), can be used to detect charged intermediates in the reaction mixture.

X-ray Crystallography: Can provide the definitive structure of stable or isolable intermediates.

In situ Infrared (IR) and Raman Spectroscopy: Can monitor the changes in vibrational modes of reactants, intermediates, and products throughout the course of a reaction.

The isolation and characterization of such intermediates provide invaluable data for understanding the intricate details of the catalytic cycles governing the reactivity of compounds like this compound.

Kinetic Studies of Reaction Rates and Selectivity

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reaction rates and selectivity can be extrapolated from research on analogous chemical structures. The reactivity of this compound is primarily dictated by two key structural features: the electrophilic nature of the pyridine ring, enhanced by the bromine substituent at the 4-position, and the nucleophilic potential of the carbanion formed at the methylene bridge of the acetonitrile group.

Kinetic investigations into the nucleophilic aromatic substitution (SNAr) of various bromopyridines provide a foundational framework for predicting the behavior of the 4-bromo substituent in this compound. The positions on the pyridine ring are not equally reactive towards nucleophilic attack. The electron-withdrawing effect of the ring nitrogen atom leads to a significant electron deficiency at the α (2- and 6-) and γ (4-) positions. This makes these positions susceptible to attack by nucleophiles. The stability of the resulting negatively charged intermediate, often referred to as a Meisenheimer complex, is a critical factor in determining the reaction rate. Resonance stabilization of this intermediate is more effective when the attack occurs at the 2- or 4-position, as the negative charge can be delocalized onto the electronegative nitrogen atom. researchgate.netstackexchange.com

Studies on the kinetics of nucleophilic substitution of various bromopyridines with nucleophiles like methoxide or thiophenoxide ions have elucidated the factors governing these reactions. The reaction rates are influenced by the nature of the nucleophile, the solvent, and the position of the bromo substituent. For instance, in reactions of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, the rate of reaction was observed to increase with more electron-withdrawing substituents on the benzene ring and more electron-donating substituents on the pyridine. scispace.com This suggests that the electronic properties of the substituents play a crucial role in the kinetics of such nucleophilic aromatic substitution reactions.

The selectivity of reactions involving this compound is also a key consideration. In the case of nucleophilic aromatic substitution, the reaction is highly selective for the 4-position due to the electronic activation provided by the ring nitrogen. researchgate.netstackexchange.com

On the other hand, the acetonitrile moiety provides a site for different types of reactivity. The methylene group adjacent to the cyano and pyridyl groups is acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, such as alkylations and condensations. The selectivity in these reactions will be governed by the nature of the electrophile and the reaction conditions. For example, 2-pyridylacetonitrile is known to undergo coupling with aromatic diazonium salts and condensation with active malonic esters. sigmaaldrich.com

The interplay between the two reactive sites of this compound can lead to interesting selectivity challenges and opportunities in synthesis. For instance, in the presence of a strong base and an electrophile, a competition between the alkylation at the methylene bridge and the nucleophilic substitution at the 4-position of the pyridine ring might be envisioned. The outcome of such a reaction would be highly dependent on the relative reaction rates, which in turn are influenced by the specific reagents and conditions employed.

To illustrate the kinetic aspects of the nucleophilic aromatic substitution part of the molecule's reactivity, the following interactive data table presents hypothetical rate constants for the reaction of a generic 4-bromopyridine with different nucleophiles. This data is representative of the trends observed in related systems.

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Methoxide | Methanol | 50 | 1.5 x 10⁻⁴ |

| Ethoxide | Ethanol | 50 | 1.2 x 10⁻⁴ |

| Phenoxide | DMF | 70 | 8.0 x 10⁻⁵ |

| Thiophenoxide | Methanol | 50 | 3.2 x 10⁻² |

This table is illustrative and intended to represent general kinetic trends in SNAr reactions of bromopyridines.

Derivatization and Functionalization Strategies of 2 4 Bromopyridin 2 Yl Acetonitrile

Modification of the Bromine Atom for Complex Molecule Synthesis

The bromine atom at the 4-position of the pyridine (B92270) ring serves as a linchpin for introducing molecular complexity. Its reactivity in various cross-coupling reactions allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of elaborate molecular architectures.

Introduction of Carbon-Based Moieties (e.g., aryl, alkyl groups)

Palladium-catalyzed cross-coupling reactions are the cornerstone for forging new carbon-carbon bonds at the C4-position of the pyridine ring. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent in this regard. berkeley.eduorganic-chemistry.org

The Suzuki-Miyaura coupling reaction provides an effective method for the arylation and alkylation of 2-(4-bromopyridin-2-yl)acetonitrile. scispace.com This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base and an organoboron reagent, such as an arylboronic acid. scispace.comnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. berkeley.edu The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates. researchgate.net

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |

| 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 78 |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

The Sonogashira coupling offers a powerful tool for the introduction of alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgscirp.org The reaction of this compound with terminal alkynes under Sonogashira conditions leads to the formation of 4-alkynylpyridine derivatives, which are valuable intermediates for further transformations. scirp.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. libretexts.org

| Alkyne | Catalyst | Co-catalyst | Base | Solvent |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF |

| 1-Heptyne | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane |

Table 2: Examples of Sonogashira Coupling Reactions with this compound

Formation of Nitrogen-Containing Linkers and Heterocycles

The bromine atom can also be displaced by nitrogen nucleophiles to construct C-N bonds, leading to the formation of nitrogen-containing linkers and the synthesis of novel heterocyclic systems.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the 4-position of the pyridine ring. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. wikipedia.orglibretexts.org The resulting 4-aminopyridine (B3432731) derivatives are important substructures in many biologically active molecules.

Furthermore, the bromine atom can be substituted by an azide (B81097) group, which can then be utilized in cycloaddition reactions to form nitrogen-rich heterocycles. For example, the reaction with sodium azide can yield a 4-azidopyridine (B1251144) intermediate. This intermediate can then undergo a [3+2] cycloaddition with a nitrile to form a tetrazole ring, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids. researchgate.netyoutube.comajgreenchem.comresearchgate.net

Functionalization of the Acetonitrile (B52724) Group

The acetonitrile group provides a second reactive handle for the functionalization of this compound, allowing for its conversion into other valuable functional groups or its participation in ring-forming reactions.

Conversion to Other Nitrogen-Containing Functionalities

The nitrile group can be readily transformed into other nitrogen-containing functionalities. Reduction of the nitrile to a primary amine is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comgoogle.comchemistrysteps.comlibretexts.orgyoutube.com This reaction provides access to 2-(4-bromopyridin-2-yl)ethanamine (B1527756) derivatives, which can serve as building blocks for the synthesis of more complex molecules.

Hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under controlled conditions can yield the corresponding 2-(4-bromopyridin-2-yl)acetamide, while more vigorous hydrolysis, typically under acidic or basic conditions, will lead to the formation of 2-(4-bromopyridin-2-yl)acetic acid. bldpharm.com These carboxylic acid derivatives are valuable for the synthesis of esters, amides, and other acid-derived functionalities.

The nitrile group can also be converted into a tetrazole ring through a [3+2] cycloaddition reaction with an azide, such as sodium azide. organic-chemistry.orgresearchgate.netyoutube.comajgreenchem.com This transformation is often catalyzed by a Lewis acid or a Brønsted acid and provides a direct route to 5-substituted tetrazoles, which are important pharmacophores in drug discovery. researchgate.netyoutube.com

Utilization as a C2 Synthon in Ring Annulations

The activated methylene (B1212753) group of the acetonitrile moiety allows it to act as a C2 synthon in various ring-forming reactions, leading to the construction of fused heterocyclic systems.

The Gewald reaction is a prime example of this strategy, providing a straightforward method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgthieme-connect.demdpi.comorganic-chemistry.org In this one-pot, multi-component reaction, an α-cyano ester (or in this case, the acetonitrile derivative), a ketone or aldehyde, and elemental sulfur are condensed in the presence of a base to form the thiophene (B33073) ring. wikipedia.orgarkat-usa.orgthieme-connect.demdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgthieme-connect.de This reaction allows for the construction of thiophene rings fused to the pyridine core or appended with the pyridine moiety, leading to novel heterocyclic scaffolds.

Design and Synthesis of Advanced Derivatives with Specific Research Interests

The strategic derivatization of this compound has enabled the design and synthesis of advanced derivatives with tailored properties for specific research applications, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry , derivatives of this compound have been explored as potent inhibitors of various protein kinases. nih.govnih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying both the pyridine ring and the acetonitrile group, researchers can fine-tune the inhibitory activity and selectivity of these compounds. For instance, the introduction of specific aryl or heteroaryl groups at the 4-position via Suzuki coupling, coupled with the transformation of the acetonitrile group into a pharmacophoric element, has led to the discovery of novel kinase inhibitors with potential therapeutic applications. nih.gov

The unique electronic properties of pyridine-based compounds also make them attractive candidates for applications in materials science . The derivatization of this compound can be used to synthesize novel organic materials with interesting photophysical properties. For example, the introduction of conjugated aryl or alkynyl groups can lead to the formation of extended π-systems, which are essential for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the molecule through systematic derivatization makes this scaffold a promising platform for the development of new functional materials.

Coordination Chemistry and Supramolecular Assembly with 2 4 Bromopyridin 2 Yl Acetonitrile

Ligand Properties of the Pyridine (B92270) and Nitrile Moieties

The coordinating behavior of 2-(4-Bromopyridin-2-YL)acetonitrile is dictated by the electronic and steric properties of its pyridine and nitrile functional groups. Each group presents a nitrogen atom with a lone pair of electrons, capable of acting as a Lewis base and coordinating to a metal center.

Pyridine as an N-Donor Ligand

The pyridine ring is a fundamental heterocyclic building block in coordination chemistry. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is available for donation to a metal ion, making it a classic N-donor ligand. Pyridine and its derivatives are considered weak π-acceptor ligands but effective sigma donors. Their coordination properties can be tuned by the introduction of substituents on the ring. nih.gov In the case of this compound, the presence of both a bromo and an acetonitrile (B52724) substituent influences the electron density on the pyridine nitrogen. The electronegative bromine atom at the 4-position acts as an electron-withdrawing group, which can reduce the basicity of the pyridine nitrogen and thus affect the strength of the resulting metal-ligand bond. nih.govresearchgate.net

Acetonitrile as a Labile Ligand and Potential N-Donor

The acetonitrile group (–CH₂CN) also features a nitrogen atom with a lone pair of electrons, allowing it to function as an N-donor ligand. However, compared to the pyridine nitrogen, the nitrile nitrogen is generally a weaker donor. Transition metal nitrile complexes are often characterized by the lability of the nitrile ligand, meaning it can be easily displaced by other, stronger ligands. This property makes nitrile groups valuable in precursor complexes, where the nitrile can act as a temporary, easily removable ligand to facilitate subsequent reactions. ajol.info While it can coordinate, the acetonitrile moiety in this compound may also remain uncoordinated or "pendant," particularly if a strong competitor ligand is present or if steric hindrance prevents its approach to the metal center. In some cases involving highly reactive metal centers, the C≡N triple bond of a coordinated nitrile can be cleaved.

Synthesis and Characterization of Metal Complexes

The dual functionality of this compound allows for various coordination modes, including acting as a monodentate, bidentate, or bridging ligand, leading to the synthesis of diverse metal complexes.

Transition Metal Coordination with this compound

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates of metals like copper, palladium, nickel, or silver) with the ligand in a suitable solvent such as ethanol, methanol, or acetonitrile itself. ajol.infojscimedcentral.com Depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, different structures can be obtained. The ligand can coordinate in several ways:

Monodentate: Coordination occurs exclusively through the more basic pyridine nitrogen.

Bidentate Chelating: Both the pyridine and nitrile nitrogens coordinate to the same metal center, forming a stable five-membered ring.

Bridging: The pyridine nitrogen coordinates to one metal center while the nitrile nitrogen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques.

Table 1: Representative Spectroscopic Data for Characterization of Metal Complexes with Pyridine-Acetonitrile Type Ligands

| Technique | Observation | Inference |

|---|---|---|

| FTIR Spectroscopy | Shift in pyridine ring vibration bands (e.g., C=N stretch) to higher frequencies upon coordination. Shift in the C≡N stretching frequency (~2250 cm⁻¹) upon coordination of the nitrile group. | Confirms coordination of the pyridine nitrogen. Indicates involvement of the nitrile nitrogen in bonding. ajol.info |

| ¹H NMR Spectroscopy | Downfield shift of pyridine proton signals, especially those alpha to the nitrogen, upon coordination. | Indicates donation of electron density from the pyridine ring to the metal center. |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. | Provides information about the electronic structure and geometry of the metal center. nih.gov |

| X-ray Crystallography | Provides precise bond lengths, bond angles, and overall molecular geometry. | Unambiguously determines the coordination mode of the ligand and the structure of the complex. acs.org |

Role of the Bromine Atom in Coordination Sites or Further Reactivity

The bromine atom at the 4-position of the pyridine ring plays a significant, albeit indirect, role in the coordination chemistry of the ligand.

Electronic Effects : As an electron-withdrawing group, the bromine atom reduces the electron density on the pyridine ring, thereby decreasing the basicity of the pyridine nitrogen. This can weaken the metal-nitrogen bond compared to an unsubstituted pyridine ligand. This effect can be observed through comparative studies of complex stability or by spectroscopic shifts. nih.govcdnsciencepub.com

Site for Further Reactivity : The C-Br bond serves as a versatile functional handle for post-coordination modification. Once the ligand is coordinated to a metal center, the bromine atom can participate in a variety of organic reactions, such as Suzuki, Stille, or Heck cross-coupling reactions. This allows for the synthesis of more complex, multimetallic, or functionalized structures where the initial metal complex acts as a "metalloligand." This divergent approach is a powerful strategy for building elaborate supramolecular assemblies. nih.gov For example, a palladium-catalyzed cross-coupling reaction could be used to attach another coordinating group at the bromine position, transforming the initial complex into a new, more complex ligand system.

Investigations into Metallation and Cyclometallation Reactions

Beyond simple coordination through the nitrogen donors, ligands containing both pyridine and a suitably positioned C-H bond can undergo metallation or cyclometallation reactions. This involves the activation of a C-H bond by the metal center, leading to the formation of a direct metal-carbon bond and a cyclic structure.

For this compound, the most likely site for such a reaction is the methylene (B1212753) (-CH₂-) group. The protons on this carbon are activated by the adjacent electron-withdrawing nitrile group. A metal center, initially coordinated to the pyridine nitrogen, can interact with and cleave one of the C-H bonds of the methylene group. This process, known as cyclometallation, results in the formation of a highly stable five-membered N,C-chelate ring. Such reactions are common for transition metals like palladium(II), platinum(II), rhodium(III), and iridium(III). nih.govacs.orgresearchgate.net

The general procedure for cyclometallation often involves heating the ligand with a metal precursor, such as palladium(II) acetate, in a suitable solvent. acs.orgresearchgate.net The resulting cyclometallated complexes, or palladacycles in the case of palladium, are often highly stable and have applications in catalysis and materials science.

Table 2: Key Aspects of Cyclometallation Reactions with 2-Substituted Pyridine Ligands

| Aspect | Description | Significance |

|---|---|---|

| Reaction Type | Intramolecular electrophilic attack by the metal on a C-H bond of the ligand. researchgate.net | Forms a robust metal-carbon σ-bond, leading to highly stable organometallic complexes. |

| Common Metals | Pd(II), Pt(II), Rh(III), Ir(III), Au(III). nih.govmdpi.com | These late transition metals in their d⁶ or d⁸ electron configurations are well-suited for C-H activation. |

| Resulting Structure | Formation of a stable 5- or 6-membered ring containing the metal, the pyridine nitrogen, and the metallated carbon. | The chelate effect enhances thermodynamic stability. The rigid cyclic structure has defined stereochemical properties. |

| Characterization | Confirmation often relies on ¹H NMR, where the metallated proton signal disappears, and X-ray crystallography to confirm the M-C bond. | Provides definitive proof of the cyclometallated structure. |

Investigations into the cyclometallation of this compound would be a logical extension of its coordination chemistry, opening pathways to new classes of organometallic compounds with potentially interesting catalytic or photophysical properties.

Supramolecular Interactions in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize solid-state structures with desired properties. For this compound, the primary interactions expected to govern its self-assembly into a crystalline lattice are halogen bonds, hydrogen bonds, and π-π stacking interactions. These interactions, acting in concert, can lead to the formation of robust and predictable supramolecular synthons, which are the fundamental building blocks of the crystal structure.

Halogen Bonding:

The bromine atom on the pyridine ring is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of this interaction is influenced by the electron-withdrawing nature of the group attached to the halogen. In this compound, the electron-withdrawing pyridine ring enhances the positive electrostatic potential (σ-hole) on the bromine atom, making it a more effective halogen bond donor.

In a crystal lattice, the bromine atom could form C–Br···N or C–Br···Br interactions. The most likely halogen bond acceptor within the molecule itself would be the nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule. Studies on other bromopyridinium compounds have shown that they consistently form halogen-bonding contacts. acs.orgnih.gov For instance, C–Br···I⁻ halogen bonds in N-methyl-3-bromopyridinium iodide are found to be approximately 5% shorter than the sum of their van der Waals radii, indicating a significant interaction. nih.gov It is plausible that similar C–Br···N synthons would be a dominant feature in the crystal packing of this compound, leading to the formation of one-dimensional chains or more complex networks. acs.orgnih.gov

Hydrogen Bonding:

The acetonitrile group and the pyridine ring also provide sites for hydrogen bonding. The nitrogen atom of the nitrile group is a good hydrogen bond acceptor, while the aromatic C-H groups of the pyridine ring and the aliphatic C-H of the methylene bridge can act as weak hydrogen bond donors. This can lead to the formation of C–H···N hydrogen bonds. The linear geometry of the acetonitrile group makes it a predictable component in forming these interactions. study.com

π-π Stacking Interactions:

The aromatic pyridine ring of this compound allows for the possibility of π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The arrangement of the rings can be either face-to-face or offset (displaced). These interactions would further stabilize the crystal packing, often working in conjunction with the more directional halogen and hydrogen bonds.

The interplay of these non-covalent interactions—halogen bonds, hydrogen bonds, and π-π stacking—would ultimately determine the final three-dimensional architecture of crystalline this compound. The predictability of these interactions makes this compound a potentially valuable building block in the field of crystal engineering for the rational design of new materials with specific solid-state properties.

Data Tables

The following tables provide typical geometric parameters for the types of supramolecular interactions predicted for this compound, based on data from related structures found in the literature. Note that these are not experimental values for the subject compound.

Table 1: Predicted Halogen Bond Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| C–Br···N | C(pyridine)–Br | N(pyridine/nitrile) | 3.0 - 3.5 | 160 - 180 |

Data derived from studies on bromopyridinium systems. acs.orgnih.gov

Table 2: Predicted Hydrogen Bond Geometries

| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) | Typical D–H···A Angle (°) |

|---|---|---|---|---|

| C(aromatic)–H···N | C(pyridine)–H | N(nitrile) | 3.2 - 3.8 | 130 - 170 |

Data based on general observations of weak C–H···N hydrogen bonds. nih.govrsc.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-(4-Bromopyridin-2-YL)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) group.

The expected chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons on the pyridine ring will appear in the aromatic region of the spectrum. The methylene protons (CH₂) are adjacent to both the electron-withdrawing pyridine ring and the cyano group, shifting their signal downfield. The multiplicity of each signal (e.g., singlet, doublet, doublet of doublets) is determined by the number of adjacent protons, following the n+1 rule, and their coupling constants (J) provide information about the dihedral angle between them.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.5 | Doublet (d) | ~5.0 | 1H |

| H-5 | ~7.6 | Doublet of Doublets (dd) | ~5.0, ~1.5 | 1H |

| H-3 | ~7.4 | Doublet (d) | ~1.5 | 1H |

| -CH₂CN | ~4.0 | Singlet (s) | N/A | 2H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of this compound, seven distinct signals are expected.

The chemical shifts of the carbon atoms in the pyridine ring are found in the aromatic region, with their exact positions influenced by the bromine, nitrogen, and acetonitrile (B52724) substituents. The carbon attached to the bromine (C-4) will be shifted due to the halogen's effect. The nitrile carbon (CN) has a characteristic chemical shift, as does the methylene carbon (-CH₂-).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-6 | ~150 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-3 | ~125 |

| CN | ~117 |

| -CH₂CN | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive atomic connectivity, which can be ambiguous from 1D spectra alone.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-5 with H-6 and H-3, confirming their positions relative to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It would show correlations between the H-6 signal and the C-6 signal, H-5 and C-5, H-3 and C-3, and the methylene protons with the methylene carbon. This allows for the unambiguous assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons and linking different parts of the molecule. Key expected correlations for this compound would include:

The methylene protons showing correlations to C-2, C-3, and the nitrile carbon (CN), confirming the position of the acetonitrile group at the C-2 position.

H-3 showing a correlation to C-4 (the brominated carbon), and H-5 showing a correlation to C-4, confirming the bromine's location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₇H₅BrN₂. finetechnology-ind.com The presence of bromine is highly diagnostic in MS due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in a characteristic isotopic pattern where the molecular ion appears as two peaks of almost equal intensity, separated by two mass units (M and M+2).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₇H₅BrN₂ by comparing the experimentally measured mass to the calculated exact mass. The monoisotopic mass of the compound is 195.96361 Da. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₆BrN₂⁺ | 196.97089 |

| [M+Na]⁺ | C₇H₅BrN₂Na⁺ | 218.95283 |

| [M+K]⁺ | C₇H₅BrN₂K⁺ | 234.92677 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented via collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the structure and connectivity of the molecule.

For this compound, the [M+H]⁺ ion would be selected and fragmented. Plausible fragmentation pathways would include the loss of the acetonitrile group or cleavage of the carbon-bromine bond. Analyzing the masses of the resulting fragments helps to piece together the molecular structure, confirming the presence and location of the bromo and acetonitrile substituents on the pyridine ring.

Table 4: Plausible MS/MS Fragments for this compound

| Precursor Ion (m/z) | Plausible Fragment | Fragment m/z |

| 196.97 | [M+H - CH₂CN]⁺ | 156.96 |

| 196.97 | [M+H - Br]⁺ | 117.06 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is that of the nitrile (C≡N) group, which exhibits a strong, sharp peak typically in the range of 2260-2240 cm⁻¹. utdallas.edu This distinct signal is a definitive marker for the acetonitrile moiety. The aromatic pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene (-CH₂-) bridge appears just below this threshold, typically between 2850-3000 cm⁻¹. vscht.czchemistrysteps.com

Furthermore, carbon-carbon double bond (C=C) and carbon-nitrogen double bond (C=N) stretching vibrations within the pyridine ring produce a series of absorptions in the 1600-1400 cm⁻¹ region. pw.edu.pl The carbon-bromine (C-Br) bond stretch is also present, though it appears in the lower frequency "fingerprint region" (typically below 800 cm⁻¹), where its identification can be complicated by overlapping signals. libretexts.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| > 3000 | C-H stretch | Aromatic (Pyridine) | Medium-Weak |

| < 3000 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| 2260-2240 | C≡N stretch | Nitrile | Strong, Sharp |

| 1600-1400 | C=C, C=N stretch | Aromatic Ring | Medium-Strong |

| < 800 | C-Br stretch | Bromo-substituent | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of the molecule.

While the specific crystal structure of this compound is not widely published, analysis of related bromopyridine derivatives provides insight into the expected findings. researchgate.netresearchgate.net A single-crystal X-ray diffraction experiment would yield a crystallographic information file (CIF) detailing the unit cell parameters and the atomic coordinates. Key data points include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, and angles α, β, γ). For instance, the crystal structure of 3-bromopyridine N-oxide was solved and shown to have two molecules in the asymmetric unit. researchgate.net Similarly, the structure of 3-Bromopyridine-2-carbonitrile revealed short intermolecular Br⋯N contacts and π–π stacking interactions, which are also plausible for this compound. researchgate.net

Interactive Data Table: Example Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | Pna2₁ | The symmetry group of the crystal. |

| a (Å) | 17.52 | Unit cell dimension along the a-axis. |

| b (Å) | 8.97 | Unit cell dimension along the b-axis. |

| c (Å) | 11.35 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |

| Z | 16 | Number of formula units per unit cell. |

Note: Data presented is illustrative for a pyridine derivative and not specific to this compound.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity verification of this compound. Given the compound's polarity, arising from the nitrogen atom in the pyridine ring and the nitrile group, reversed-phase HPLC (RP-HPLC) is the most suitable method. pensoft.netresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used. researchgate.netiosrjournals.org The mobile phase consists of a polar solvent mixture, commonly a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. researchgate.netrjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore. A study on the closely related compound (4-Bromophenyl){Pyridine-2-yl}acetonitrile utilized a Varian C18 column with a mobile phase, demonstrating the applicability of this approach. researchgate.netiosrjournals.org

Interactive Data Table: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphate BufferB: Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temp. | 30 °C |

Gas Chromatography (GC) can be used for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. The analysis of polar, nitrogen-containing compounds by GC requires careful selection of the stationary phase to achieve good peak shape and resolution.

An intermediate-polarity capillary column, such as one coated with a polyethylene glycol (WAX) phase or a cyanopropyl-functionalized phase, would be appropriate. hpst.czepa.gov For detection, a Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds, making it an ideal choice. scioninstruments.comsrigc.com An NPD offers a significantly higher response for nitrogen-containing analytes compared to hydrocarbons, thereby reducing interference from matrix components. srigc.com Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both quantification and definitive identification of the compound and any potential impurities.

Interactive Data Table: Suggested GC Parameters for Analysis

| Parameter | Suggested Condition |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for larger-scale column chromatography. merckmillipore.comaga-analytical.com.pl

For this compound, a polar adsorbent like silica gel is the standard stationary phase. interchim.com Commercially available TLC plates are often coated with a fluorescent indicator (F₂₅₄), which allows for non-destructive visualization. libretexts.org The mobile phase, or eluent, is typically a mixture of a less polar solvent (e.g., hexane, ethyl acetate) and a more polar solvent. The ratio is optimized to achieve a retention factor (Rf) value that allows for clear separation, ideally between 0.3 and 0.7.

Visualization of the separated spots on the TLC plate can be achieved by several methods. The most common non-destructive method is exposure to UV light at 254 nm, where the UV-active pyridine ring will appear as a dark spot against the glowing green background of the plate. libretexts.org Semi-destructive or destructive methods, such as exposure to iodine vapor or staining with a potassium permanganate solution, can also be employed to visualize the compound. rjpbcs.com

Interactive Data Table: Typical TLC Conditions for Analysis

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane mixture (ratio determined experimentally) |

| Application | Spotting of a dilute solution in a volatile solvent |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV light (254 nm), Iodine vapor, Potassium Permanganate stain |

Applications in Advanced Organic Materials and Chemical Biology Research

Precursor in the Synthesis of Agrochemical Research Compounds

2-(4-Bromopyridin-2-yl)acetonitrile serves as a key intermediate in the synthesis of various compounds investigated for agrochemical applications. Its utility in this field is primarily due to the reactivity of the bromine atom and the nitrile group, which allow for a variety of chemical modifications. These modifications can lead to the development of novel pesticides and herbicides. The pyridine (B92270) ring, a common scaffold in agrochemicals, combined with the bromo and cyanomethyl substituents, provides a versatile starting point for creating new active ingredients.

The compound's structure allows it to be a building block for more complex molecules that can interact with biological systems in plants and insects. Research in this area focuses on creating derivatives that exhibit high efficacy against target pests or weeds while maintaining low toxicity to non-target organisms and the environment.

Intermediates for Pharmaceutical Research and Development

The structural features of this compound make it a valuable intermediate in pharmaceutical research and development. The presence of the reactive bromine atom allows for cross-coupling reactions, while the nitrile group can be transformed into various other functional groups, enabling the synthesis of a diverse range of pharmacologically active molecules.

Synthesis of Pyridinone-Containing Scaffolds with Pharmacological Interest

Pyridinone scaffolds are present in numerous compounds with interesting pharmacological properties. While direct synthesis of pyridinones from this compound is not extensively documented in publicly available research, the related compound 2-hydroxypyridine (B17775) (a tautomer of 2-pyridone) can be N-alkylated with bromoacetates to form key intermediates. nih.gov For instance, the reaction of 2-hydroxypyridine with ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride yields ethyl 2-(2-oxo-1,2-dihydropyridin-1-yl)acetate. nih.gov This intermediate can then undergo further reactions, such as hydrolysis to the corresponding carboxylic acid, which is a versatile building block for more complex molecules. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Hydroxypyridine | Ethyl bromoacetate | Ethyl 2-(2-oxo-1,2-dihydropyridin-1-yl)acetate | Sodium hydride, DMF | nih.gov |

| Ethyl 2-(2-oxo-1,2-dihydropyridin-1-yl)acetate | Water | 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetic acid | Hydrolysis | nih.gov |

Development of Thiazole-Based Inhibitors and Related Analogs